molecular formula C8H6N2O2 B1251771 5-Aminoisatin CAS No. 42816-53-5

5-Aminoisatin

Cat. No. B1251771
CAS RN: 42816-53-5
M. Wt: 162.15 g/mol
InChI Key: NJTNUMGNMGRBNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isatin derivatives, including 5-Aminoisatin, involves various chemical strategies. One approach includes the oxidative amido cyclization of sp(3) C-H bonds using I2-TBHP as a catalytic system, demonstrating a metal- and base-free condition method for synthesizing isatin and iodoisatin from 2'-aminoacetophenone through sequential iodination, Kornblum oxidation, and amidation in one pot (Ilangovan & Satish, 2014).

Molecular Structure Analysis

The structure of 5-Aminoisatin derivatives is confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques are crucial for verifying the synthesized compounds' structures, ensuring the correct formation of the desired isatin derivatives (Tehrani et al., 2016).

Chemical Reactions and Properties

Isatin derivatives participate in various chemical reactions, leading to a wide range of biological activities. The Schiff base formation from isatin and subsequent reactions, such as N-benzylation followed by Schiff base formation, provide a pathway to synthesize compounds with significant antibacterial activities. These reactions highlight the chemical versatility of isatin derivatives in synthesizing bioactive molecules (Tehrani et al., 2016).

Physical Properties Analysis

The physical properties of 5-Aminoisatin derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compounds' applications in drug formulation and other areas. Detailed physical properties analysis requires experimental measurements and is crucial for the practical application of these compounds.

Chemical Properties Analysis

The chemical properties of 5-Aminoisatin, including its reactivity with various chemical reagents, are central to its utility as a synthetic intermediate. The ability of isatin derivatives to undergo reactions such as Schiff base formation, amido cyclization, and others, underpins their application in creating a wide array of chemically and biologically significant compounds (Tehrani et al., 2016).

Scientific Research Applications

Isatin Binding Proteins in Brain Research

Isatin, an endogenous indole, exhibits a range of pharmacological activities, and its specific biological targets are not well characterized. A study by Buneeva et al. (2010) utilized affinity chromatography and proteomic analysis to identify isatin-binding proteins in mouse and rat brains, using 5-aminoisatin as an affinity ligand. They discovered numerous proteins, and these findings could enhance our understanding of isatin's role in the brain and its pharmacological effects (Buneeva et al., 2010).

Protein Interaction Studies

Further investigation into isatin analogues' interactions with human proteins was conducted by Buneeva et al. (2010), who used an optical biosensor to study the binding of human recombinant cytokeratins with 5-aminoisatin. This study provides insights into the molecular interactions and affinities of isatin analogues with specific human proteins, aiding in understanding their biological significance (Buneeva et al., 2010).

Proteomic Profiling Using Affinity Sorbents

In 2012, Buneeva and colleagues conducted a study focusing on the proteomic profiling of isatin-binding proteins in rodent brains. They compared the profiles of proteins separated using 5-aminoisatin and another isatin analogue, revealing significant differences in the number and identity of proteins identified. This suggests that the choice of isatin analogue significantly influences the results of such proteomic studies, highlighting the importance of 5-aminoisatin in such research (Buneeva et al., 2012).

Synthesis and Evaluation of Isatin Derivatives

Ibrahim et al. (2021) explored the synthesis and evaluation of new isatin derivatives, starting from 5-aminoisatin, as potential tyrosine kinase inhibitors. This research contributes to the development of new pharmaceutical compounds with potential applications in cancer therapy (Ibrahim et al., 2021).

Computational Study on Isatin Derivatives

Czeleń, Szefler, and Skotnicka (2023) conducted a computational study on the immobilization of 5-nitroisatin derivatives using C60-based functionalized nanocarriers. This research is significant for developing new anti-cancer therapies, demonstrating the potential of 5-aminoisatin derivatives in targeted drug delivery and cancer treatment (Czeleń, Szefler, & Skotnicka, 2023).

Antitumor Effects of 5-Aminolevulinic Acid

Shishido et al. (2020) studied the antitumor effect of 5-aminolevulinic acid, a derivative of 5-aminoisatin, in esophageal squamous cell carcinoma. They found that this compound induces ferroptosis, a form of cell death, suggesting its potential as a new therapeutic agent for this type of cancer (Shishido et al., 2020).

Safety And Hazards

When handling 5-Aminoisatin, it is advised to wear suitable protective clothing and avoid contact with skin and eyes . Formation of dust and aerosols should be avoided .

properties

IUPAC Name

5-amino-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTNUMGNMGRBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473696
Record name 5-Aminoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminoisatin

CAS RN

42816-53-5
Record name 5-Aminoisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42816-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
NW Ibrahim, MF Mahdi, AMR Raauf - 2021 - Elsevier
Withdrawal Notice WITHDRAWN: Design, molecular docking, synthesis and evaluation of new 5-aminoisatin derivatives as tyrosine kinase inhibitorsNoor Waleed Ibrahim ⇑, Monther …
Number of citations: 2 www.sciencedirect.com
AE Medvedev, BL Goodwin, M Sandler… - Biochemical …, 1999 - Elsevier
… 5-Hydroxyisatin, 5-methylisatin, and 5-aminoisatin were more potent than isatin in both tissues studied. We need to investigate whether they can inhibit ANP-dependent cGMP …
Number of citations: 43 www.sciencedirect.com
OA Buneeva, OV Gnedenko, VI Fedchenko… - … ) Supplement Series B …, 2010 - Springer
… In contrast to CK14, CK8 effectively interacted only with 5 aminoisatin. In both cases … and 1.7 µM for the pair CK8/immobilized 5 aminoisatin). CK20 did not interact with both immobi lized …
Number of citations: 6 link.springer.com
A Medvedev, O Buneeva, O Gnedenko… - Oxidative Stress and …, 2006 - Springer
… Deprenyl inhibited both [3H]isatin binding to GAPDH, and the binding of this enzyme to an isatin analogue, 5-aminoisatin, immobilized on to an optical biosensor cell. Another MAO …
Number of citations: 44 link.springer.com
O Buneeva, O Gnedenko, V Zgoda, A Kopylov… - …, 2010 - Wiley Online Library
… another isatin analogue, 5-aminoisatin, as the affinity ligand … dextran chip with immobilized 5-aminoisatin (Fig. 2). Results … dextran chip with immobilized 5-aminoisatin. However, the …
OA Buneeva, AT Kopylov, OV Tikhonova… - Biochemistry …, 2012 - Springer
… N (6 aminocaproyl) 5 aminoisatin required for their binding to … Since 5 aminoisatin was originally used in the SPR study … affinity to 5 aminoisatin than to N (6 aminocaproyl) 5 aminoisatin, …
Number of citations: 26 link.springer.com
PV Ershov, YV Mezentsev, EO Yablokov… - … ), Supplement Series B …, 2018 - Springer
… the P450 complexes with 5-aminoisatin immobilized on the surface of the optical chip is about 10–8 M. In addition, we have found that the interaction of 5-aminoisatin with the P450 2E1 …
Number of citations: 5 link.springer.com
OA Buneeva, OV Gnedenko, MV Medvedeva… - … ) Supplement Series B …, 2015 - Springer
… Immobilization of 5 aminoisatin on the surface of a CM5 sensor chip. Arrows indicate injections: 1—EDC/NHS; 2— HBS EP; 3—31 mM of 5 aminoisatin in 20 mM sodium borate, pH 8.5, …
Number of citations: 1 link.springer.com
NW Ibrahim, M Mahdi, AMR Raauf - Egyptian Journal of Chemistry, 2022 - journals.ekb.eg
… A series of new 1-(3-imino-2-oxoindolin-5-yl)-3-phenylurea derivatives were synthesized starting from 5-aminoisatin; as a part of our program to compose multicomponent hybrid …
Number of citations: 2 journals.ekb.eg
I IuD, NG Panova, OV Gnedenko… - Voprosy Meditsinskoi …, 2002 - europepmc.org
… The immobilisation of 5-aminoisatin was achieved by peptide bond formation between amino group of this isatin analogue and carboxyl group of the dextran bed of the biosensor cell. …
Number of citations: 27 europepmc.org

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